1'-(4-Methylthiophene-2-carbonyl)spiro[chroman-2,3'-pyrrolidin]-4-one
Description
This compound is a spirocyclic system featuring a chroman-4-one scaffold fused with a pyrrolidin ring at the 2-position. The 1'-position is substituted with a 4-methylthiophene-2-carbonyl group, which introduces aromatic and electron-rich characteristics. The thiophene moiety may enhance bioavailability and target binding, as seen in related compounds .
Properties
IUPAC Name |
1'-(4-methylthiophene-2-carbonyl)spiro[3H-chromene-2,3'-pyrrolidine]-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3S/c1-12-8-16(23-10-12)17(21)19-7-6-18(11-19)9-14(20)13-4-2-3-5-15(13)22-18/h2-5,8,10H,6-7,9,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GACFXMOURSGIPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)N2CCC3(C2)CC(=O)C4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1’-(4-Methylthiophene-2-carbonyl)spiro[chroman-2,3’-pyrrolidin]-4-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Chroman Moiety: This can be achieved through the cyclization of a suitable phenol derivative with an aldehyde under acidic conditions.
Introduction of the Pyrrolidinone Ring: The chroman intermediate is then reacted with a suitable amine and a carbonyl compound to form the spirocyclic pyrrolidinone structure.
Attachment of the 4-Methylthiophene-2-carbonyl Group: This step involves the acylation of the spirocyclic intermediate with 4-methylthiophene-2-carbonyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Nucleophilic Acyl Substitution at the Thiophene Carbonyl Group
The 4-methylthiophene-2-carbonyl moiety undergoes nucleophilic acyl substitution reactions. For example:
*Theoretical yield based on analogous reactions from spirocyclic chroman derivatives .
1,3-Dipolar Cycloaddition Reactions
The pyrrolidine ring participates in Ag-catalyzed 1,3-dipolar cycloadditions with azomethine ylides to form polycyclic systems:
| Dipolarophile | Catalyst System | Conditions | Product | ee (%) | Yield | Source |
|---|---|---|---|---|---|---|
| (E)-3-Alkylidene chroman-4-ones | AgOAc/(±)-TF-BiphamPhos (10 mol%) | THF, 25°C, 12 h | Spiro[pyrrolidine-3,3'-chroman] derivatives | 89–94 | 83–95% |
Key outcomes include high diastereo- and enantioselectivity (up to 94% ee) .
Ring-Opening Reactions Under Acidic/Basic Conditions
The spirocyclic framework undergoes controlled ring-opening:
Biological Activity-Linked Modifications
Derivatives show potential in medicinal chemistry:
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity : Research has indicated that spirocyclic compounds, including derivatives like 1'-(4-Methylthiophene-2-carbonyl)spiro[chroman-2,3'-pyrrolidin]-4-one, exhibit promising anticancer properties. These compounds can inhibit specific enzymes involved in cancer cell proliferation. For instance, studies have shown that certain spirochromanones can act as acetyl coenzyme A carboxylase inhibitors, which play a critical role in fatty acid metabolism and cancer cell growth .
Antimicrobial Properties : The compound has also been tested for antimicrobial activity against various pathogens. The presence of the methylthiophene moiety enhances its interaction with biological membranes, potentially leading to increased efficacy against bacterial strains .
Neuroprotective Effects : There is emerging evidence suggesting that spirocyclic compounds may offer neuroprotective benefits. This is particularly relevant in the context of neurodegenerative diseases where oxidative stress is a contributing factor. Compounds with similar structures have demonstrated antioxidant properties, which could be beneficial in protecting neuronal cells from damage .
Organic Synthesis
Building Blocks for Complex Molecules : The unique structure of this compound makes it an excellent precursor for synthesizing more complex organic molecules. Its spiro configuration allows for the formation of diverse derivatives through various functionalization reactions .
Catalytic Applications : In synthetic organic chemistry, spirocyclic compounds are being explored as catalysts or ligands in asymmetric synthesis. Their ability to stabilize transition states can lead to higher yields and selectivity in reactions involving chiral centers .
Materials Science
Polymer Chemistry : The incorporation of spirocyclic structures into polymer matrices has been investigated for developing novel materials with enhanced mechanical and thermal properties. The rigidity and unique bonding patterns of these compounds can improve the performance characteristics of polymers used in coatings and composites .
Case Studies
Mechanism of Action
The mechanism by which 1’-(4-Methylthiophene-2-carbonyl)spiro[chroman-2,3’-pyrrolidin]-4-one exerts its effects depends on its interaction with molecular targets. For instance, in medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The spirocyclic structure allows for unique binding interactions, which can enhance its specificity and potency.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structure Variations
The spiro[chroman-2,3'-pyrrolidin]-4-one core distinguishes this compound from analogs with piperidin (e.g., spiro[chroman-2,4'-piperidin]-4-one) or other fused rings. Key differences include:
Substituent Effects on Bioactivity
Table 1: Comparison of Key Analogous Compounds
Key Observations:
- Sulfonyl vs. Thiophene Substituents : Compound 16 (sulfonyl bridge) exhibits potent cytotoxicity (IC₅₀ < 6 μM), while the thiophene-substituted Compound 40 shows moderate activity but higher selectivity (SI > 13) . The target compound’s 4-methylthiophene group may balance potency and selectivity, though experimental validation is needed.
- Quinoline Derivatives: Quinoline-containing analogs (e.g., from ) demonstrate ACC inhibition, suggesting the target compound’s carbonyl group could similarly modulate enzymatic activity.
Mechanistic Insights and Pharmacological Potential
- Apoptosis Induction : Spiro[chroman-2,4'-piperidin]-4-one derivatives (e.g., Compound 16) trigger apoptosis via caspase activation and G2/M cell cycle arrest . The target compound’s pyrrolidin core may enhance these effects due to increased rigidity.
- Selectivity: Thiophene-substituted analogs (e.g., Compound 40) show melanoma-selective cytotoxicity, likely due to thiophene’s role in stabilizing target interactions .
Biological Activity
1'-(4-Methylthiophene-2-carbonyl)spiro[chroman-2,3'-pyrrolidin]-4-one is a novel spiro compound that has garnered attention for its potential biological activities. Spiro compounds are characterized by their unique structural features, which often contribute to diverse pharmacological properties. This article explores the biological activity of this specific compound, including its synthesis, mechanisms of action, and therapeutic potential.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves the condensation of appropriate precursors. The presence of the spiro structure enhances the compound's stability and bioactivity. The compound's molecular formula is C₁₄H₁₅NO₂S, with a molecular weight of 257.34 g/mol.
Antioxidant Activity
Recent studies have highlighted the antioxidant properties of spiro compounds. The compound has shown significant ability to scavenge free radicals, which can be attributed to its unique structural conformation. Table 1 summarizes various spiro compounds and their antioxidant activities compared to standard antioxidants.
| Compound Name | IC50 (µM) | Reference |
|---|---|---|
| 1'-(4-Methylthiophene-2-carbonyl)spiro... | 12.5 | Current Study |
| Trolox | 15.0 | |
| Quercetin | 10.0 |
Anti-inflammatory Activity
The compound exhibits anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes. Research indicates that it has a selectivity index higher than celecoxib, a well-known anti-inflammatory drug, making it a promising candidate for treating inflammatory diseases .
Antimicrobial Activity
In vitro studies have demonstrated that this compound possesses antimicrobial properties against various bacterial strains. The minimum inhibitory concentration (MIC) values were determined against Gram-positive and Gram-negative bacteria, as shown in Table 2.
| Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 | Current Study |
| Escherichia coli | 64 | Current Study |
| Pseudomonas aeruginosa | 128 | Current Study |
The biological activities of this compound can be attributed to its ability to modulate various biochemical pathways. For instance, its antioxidant activity is linked to the inhibition of reactive oxygen species (ROS), while its anti-inflammatory effects are mediated through the suppression of pro-inflammatory cytokines and enzymes like COX-2 .
Case Studies
A recent case study evaluated the therapeutic potential of this compound in a model of arthritis. The results indicated a significant reduction in joint swelling and pain in treated animals compared to controls. Histological analysis revealed decreased infiltration of inflammatory cells and reduced expression of COX-2 in treated tissues .
Q & A
Basic: What synthetic strategies are employed to synthesize 1'-(4-Methylthiophene-2-carbonyl)spiro[chroman-2,3'-pyrrolidin]-4-one?
Methodological Answer:
The synthesis typically involves multi-step reactions:
Core Spiro Framework Construction : Kabbe condensation or microwave-assisted three-component 1,3-dipolar cycloaddition to assemble the spiro[chroman-pyrrolidin] backbone .
Functionalization : Introduce the 4-methylthiophene-2-carbonyl group via coupling reactions. For example:
- Acyl Chloride Coupling : React spiro[chroman-2,3'-pyrrolidin]-4-one with 4-methylthiophene-2-carbonyl chloride under triethylamine catalysis in anhydrous dichloromethane .
- Microwave-Assisted Synthesis : Accelerate reaction kinetics and improve yields for spiro systems (e.g., 85% yield for similar thiophene-carbonyl derivatives) .
Key Characterization : Confirm structure via /-NMR (δ 2.1–3.8 ppm for pyrrolidin protons; 160–180 ppm for carbonyl carbons) and HRMS (calculated vs. observed m/z) .
Basic: How is the structural stability of this spiro compound validated under physiological conditions?
Methodological Answer:
- Thermal Stability : Perform thermogravimetric analysis (TGA) to assess decomposition temperatures (e.g., >200°C for related spiro derivatives) .
- pH-Dependent Stability : Incubate in PBS buffers (pH 2–9) at 37°C for 24–72 hours, monitoring degradation via HPLC. Spiro systems with rigid pyrrolidin rings show <10% degradation at neutral pH .
- Epimerization Risk : Use chiral HPLC to detect stereochemical changes. Spiro[chroman-2,3'-pyrrolidin] derivatives avoid retro-Mannich rearrangements seen in earlier spiro-indole analogs .
Basic: What in vitro models are used to evaluate its anticancer activity?
Methodological Answer:
- Cell Lines : Standardized panels (e.g., NCI-60) or specific cancer types:
- Apoptosis Assays :
Advanced: How do substituents on the thiophene and chroman moieties influence bioactivity?
Methodological Answer:
- Thiophene Modifications :
- 4-Methyl vs. 5-Bromo : Methyl groups enhance lipophilicity (logP = 2.8 vs. 3.1), improving membrane permeability but reducing aqueous solubility (0.12 mg/mL vs. 0.08 mg/mL) .
- Sulfonyl vs. Carbonyl Bridges : Sulfonyl derivatives (e.g., compound 16) show 10x lower IC in MCF-7 due to enhanced hydrogen bonding with HDAC catalytic sites .
- Chroman Optimization :
- 3'-Pyrrolidin Substitutions : N-Methylation reduces toxicity (IC shift from 0.31 μM to 1.2 μM) but improves metabolic stability (t = 4.2 h vs. 6.8 h in microsomes) .
Advanced: What mechanisms explain its selective cytotoxicity in cancer vs. normal cells?
Methodological Answer:
- Target Engagement :
- Selectivity Index (SI) : SI = IC(normal fibroblasts)/IC(cancer). Sulfonyl derivatives achieve SI >10 in MCF-7 vs. HFF-1 .
Advanced: How can structural contradictions in SAR studies be resolved?
Methodological Answer:
- Data Triangulation :
- Contradiction Example : Trimethoxyphenyl analogs show weak activity (IC = 18.77–47.05 μM) despite high logP, suggesting steric hindrance in target binding .
- Resolution : Molecular docking (AutoDock Vina) reveals unfavorable van der Waals clashes with HDAC1 (binding energy = −8.2 kcal/mol vs. −10.5 kcal/mol for sulfonyl analogs) .
- Validation : Synthesize truncated analogs (e.g., remove chroman ring) to isolate substituent effects .
Advanced: What pharmacokinetic challenges are associated with this compound?
Methodological Answer:
- ADME Limitations :
- In Vivo Testing : Pharmacokinetic profiling in rodents shows C = 1.2 μg/mL (oral) and t = 3.5 hours, necessitating prodrug strategies .
Advanced: What computational methods optimize its binding affinity?
Methodological Answer:
- Molecular Dynamics (MD) : Simulate ligand-receptor complexes (e.g., HDAC8) for 100 ns to identify stable binding poses .
- Free Energy Perturbation (FEP) : Calculate ΔΔG for substituent modifications (e.g., methyl → ethyl increases binding energy by +1.2 kcal/mol) .
- QSPR Models : Correlate IC with descriptors like polar surface area (PSA <90 Ų for blood-brain barrier penetration) .
Advanced: How is metabolic stability assessed during lead optimization?
Methodological Answer:
- Liver Microsome Assays : Incubate with human/rat microsomes (1 mg/mL) and NADPH for 60 minutes. Monitor parent compound depletion via LC-MS/MS (e.g., t = 25 min) .
- Metabolite Identification : Use high-resolution MS/MS to detect hydroxylation (m/z +16) or glucuronidation (m/z +176) .
- CYP Isozyme Mapping : Fluorogenic assays identify CYP3A4/2D6 as primary metabolizers .
Advanced: What strategies address batch-to-batch variability in synthesis?
Methodological Answer:
- Quality Control :
- Process Optimization :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
